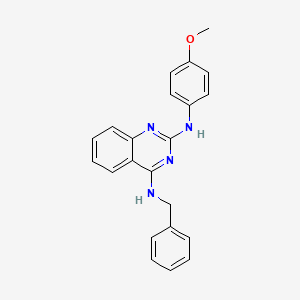
N~4~-benzyl-N~2~-(4-methoxyphenyl)quinazoline-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV000963 is a compound identified from the Medicines for Malaria Venture (MMV) malaria box, which contains a diverse set of drug-like and probe-like compounds. This compound has shown promising antischistosomal activity, making it a potential candidate for further drug development .
Chemical Reactions Analysis
MMV000963 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV000963 has been primarily studied for its antischistosomal properties. It has shown significant activity against both schistosomula and adult Schistosoma mansoni in vitro. This compound has also been tested in vivo, where it demonstrated a significant reduction in worm burden in infected mice.
Mechanism of Action
The mechanism of action of MMV000963 involves its interaction with specific molecular targets within the parasite. While the exact molecular targets and pathways are not fully elucidated, it is believed that MMV000963 disrupts essential biological processes in the parasite, leading to its death. Further research is needed to fully understand the molecular mechanisms and pathways involved .
Comparison with Similar Compounds
MMV000963 can be compared with other compounds in the MMV malaria box that have shown antischistosomal activity. Similar compounds include N,N9-diarylurea and 2,3-dianilinoquinoxaline, both of which have demonstrated significant activity against Schistosoma mansoni. What sets MMV000963 apart is its unique chemical structure and its specific activity profile, which may offer advantages in terms of efficacy and safety .
Biological Activity
N~4~-benzyl-N~2~-(4-methoxyphenyl)quinazoline-2,4-diamine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and data tables related to the biological activity of this compound.
1. Antimicrobial Activity
Antibacterial Properties
This compound has demonstrated significant antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. Research indicates that this compound acts as a dihydrofolate reductase inhibitor, which is crucial for bacterial DNA synthesis.
- Minimum Inhibitory Concentrations (MIC) :
Table 1: Antibacterial Activity of this compound
| Pathogen | MIC (µM) | Observations |
|---|---|---|
| Staphylococcus aureus | 25 | Strong bactericidal activity |
| Staphylococcus epidermidis | 15 | Effective against biofilm formation |
| Acinetobacter baumannii | Varies | High in vivo efficacy with low resistance incidence |
The mechanism by which this compound exerts its antibacterial effects involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism in bacteria. This inhibition leads to disrupted DNA synthesis and ultimately bacterial cell death .
3. Antibiofilm Activity
In addition to its antibacterial properties, this quinazoline derivative has shown promising antibiofilm activity. Studies indicate that at sub-MIC concentrations, it can inhibit biofilm formation without affecting bacterial growth.
- Biofilm Inhibition :
4. Cytotoxicity and Safety Profile
Safety assessments indicate that this compound exhibits low toxicity towards human red blood cells at concentrations up to its MIC. In vivo toxicity tests using Galleria mellonella larvae showed an impressive survival rate of 82% even at high doses (500 mg/kg body weight), suggesting a favorable safety profile for potential therapeutic applications .
5. Case Studies
Several studies have focused on the biological activity of this compound:
- Study on MRSA : A study highlighted the effectiveness of this compound against MRSA strains, showcasing its potential as a treatment alternative in antibiotic-resistant infections .
- Efficacy Against Biofilms : Another research emphasized its ability to disrupt biofilms formed by S. aureus and S. epidermidis, which are notorious for their resilience against conventional antibiotics .
Properties
Molecular Formula |
C22H20N4O |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-N-benzyl-2-N-(4-methoxyphenyl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C22H20N4O/c1-27-18-13-11-17(12-14-18)24-22-25-20-10-6-5-9-19(20)21(26-22)23-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H2,23,24,25,26) |
InChI Key |
GFDLOQVUVBBATG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















